molecular formula C4H7ClN2S B6184412 5-methyl-1,2-thiazol-4-amine hydrochloride CAS No. 2624121-64-6

5-methyl-1,2-thiazol-4-amine hydrochloride

Cat. No.: B6184412
CAS No.: 2624121-64-6
M. Wt: 150.63 g/mol
InChI Key: VWCQCOFEZATYKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 5-methyl-1,2-thiazol-4-amine hydrochloride typically involves the reaction of 2-acetylbenzimidazoles with thiourea in ethyl alcohol and an excess amount of iodine . This method yields the desired thiazole derivative in good quantities. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

5-methyl-1,2-thiazol-4-amine hydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include iodine, sodium borohydride, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-methyl-1,2-thiazol-4-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-1,2-thiazol-4-amine hydrochloride involves its interaction with biological targets. The thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . This interaction can lead to various physiological effects, such as antimicrobial activity.

Comparison with Similar Compounds

Similar compounds to 5-methyl-1,2-thiazol-4-amine hydrochloride include:

What sets this compound apart is its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity.

Properties

CAS No.

2624121-64-6

Molecular Formula

C4H7ClN2S

Molecular Weight

150.63 g/mol

IUPAC Name

5-methyl-1,2-thiazol-4-amine;hydrochloride

InChI

InChI=1S/C4H6N2S.ClH/c1-3-4(5)2-6-7-3;/h2H,5H2,1H3;1H

InChI Key

VWCQCOFEZATYKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NS1)N.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.